molecular formula C10H10N2OS B2374034 2-(2-Oxoindolin-3-yl)ethanethioamide CAS No. 1708288-68-9

2-(2-Oxoindolin-3-yl)ethanethioamide

Cat. No.: B2374034
CAS No.: 1708288-68-9
M. Wt: 206.26
InChI Key: GTMXOUKMADYSKC-UHFFFAOYSA-N
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Description

2-(2-Oxoindolin-3-yl)ethanethioamide is a heterocyclic compound that has garnered significant attention in the scientific community due to its diverse range of applications in various fields of research and industry. This compound is characterized by the presence of an oxoindoline core, which is a common structural motif in many biologically active molecules .

Scientific Research Applications

2-(2-Oxoindolin-3-yl)ethanethioamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anticancer properties, with research showing notable cytotoxicity toward various cancer cell lines . Additionally, it has applications in the development of new pharmaceuticals and therapeutic agents . In industry, it is used in the synthesis of dyes, pigments, and other materials.

Future Directions

The most potent compound in the series of novel 2-oxoindoline-based acetohydrazides, of which 2-(2-Oxoindolin-3-yl)ethanethioamide is a part, could serve as a template for further design and development of novel anticancer agents . Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Preparation Methods

The synthesis of 2-(2-Oxoindolin-3-yl)ethanethioamide typically involves the reaction of isatin with various reagents. One common method includes the reaction of isatin with thioamide under specific conditions to yield the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-Oxoindolin-3-yl)ethanethioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .

Comparison with Similar Compounds

2-(2-Oxoindolin-3-yl)ethanethioamide can be compared with other similar compounds, such as 2-oxoindoline-based acetohydrazides and spirooxindoles . These compounds share the oxoindoline core but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific thioamide group, which imparts distinct chemical and biological properties . Similar compounds include 2-oxoindoline-based acetohydrazides, which have shown similar anticancer activities .

Properties

IUPAC Name

2-(2-oxo-1,3-dihydroindol-3-yl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c11-9(14)5-7-6-3-1-2-4-8(6)12-10(7)13/h1-4,7H,5H2,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMXOUKMADYSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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